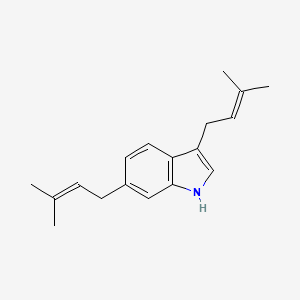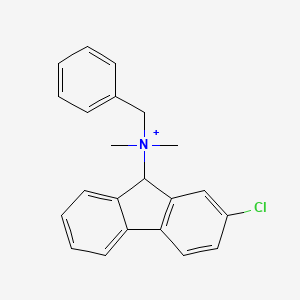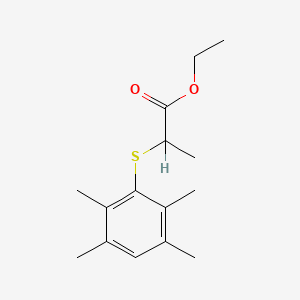
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a thioether linkage between a tetramethylphenyl group and a propionic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester typically involves the reaction of 2,3,5,6-tetramethylthiophenol with ethyl 2-bromopropionate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired thioester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester involves its interaction with specific molecular targets. The thioether linkage and ester group allow it to participate in various biochemical pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in the inflammatory response.
相似化合物的比较
Similar Compounds
- 2-Thiophenepropionic acid
- 3-(2-Thienyl)propionic acid
- 2,3-Diethoxy-propionic acid, ethyl ester
- Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester
Uniqueness
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is unique due to its tetramethylphenyl group, which imparts distinct steric and electronic properties
属性
CAS 编号 |
72462-74-9 |
|---|---|
分子式 |
C15H22O2S |
分子量 |
266.4 g/mol |
IUPAC 名称 |
ethyl 2-(2,3,5,6-tetramethylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C15H22O2S/c1-7-17-15(16)13(6)18-14-11(4)9(2)8-10(3)12(14)5/h8,13H,7H2,1-6H3 |
InChI 键 |
YUEVLBYIGQONEJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=C1C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





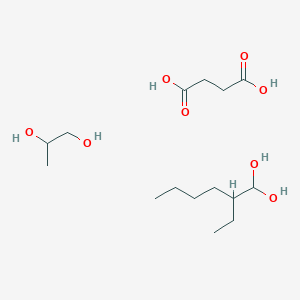
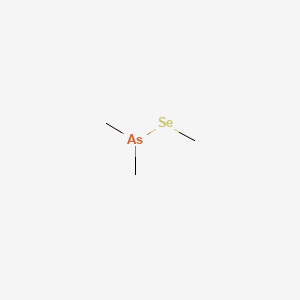

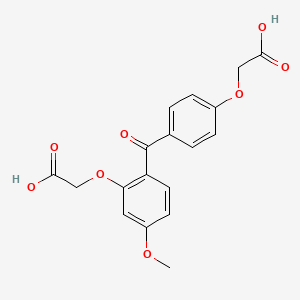

![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
